molecular formula C11H13ClN4O5 B15362839 8-chloro-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one

8-chloro-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one

Cat. No.: B15362839
M. Wt: 316.70 g/mol
InChI Key: KJQSFPVCGDIZEY-GITKWUPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"8-chloro-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one" is a synthetic compound belonging to the purine nucleoside analog class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one involves multiple steps:

  • Starting Materials: : The synthesis begins with readily available purine derivatives.

  • Chlorination: : Introducing the chlorine atom to the purine ring under controlled chlorination conditions.

  • Glycosylation: : The key step involves coupling the chlorinated purine with a sugar moiety (oxolane derivative) in the presence of a Lewis acid catalyst.

  • Hydroxylation: : Subsequent hydroxylation reactions introduce the hydroxyl groups on the oxolane ring.

Industrial Production Methods

On an industrial scale, the synthesis often employs batch or continuous flow reactors to optimize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are used for purification.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 8-chloro-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one can undergo oxidation to form various oxo-derivatives.

  • Reduction: : Reduction can lead to the formation of different hydrogenated products.

  • Substitution: : The chlorine atom can be substituted with various nucleophiles to create different derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: : Ammonia, amines, alcohols under basic or acidic conditions.

Major Products

  • Oxidation: : this compound oxides.

  • Reduction: : Hydrogenated purine nucleosides.

  • Substitution: : Various chloro-substituted derivatives.

Scientific Research Applications

8-chloro-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one is utilized in multiple domains:

  • Chemistry: : As a precursor in the synthesis of more complex molecules.

  • Biology: : Studying enzyme interactions, particularly those involved in nucleoside metabolism.

  • Medicine: : Potential antiviral and anticancer properties due to its ability to interfere with DNA replication.

  • Industry: : Used in the manufacture of pharmaceuticals and fine chemicals.

Mechanism of Action

The compound primarily exerts its effects by mimicking natural nucleosides, thereby incorporating into DNA or RNA and causing chain termination. This inhibition of nucleic acid synthesis is critical in its antiviral and anticancer activities. Molecular targets include viral polymerases and specific enzymes involved in DNA synthesis pathways.

Comparison with Similar Compounds

Compared to other purine nucleoside analogs, 8-chloro-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one is unique due to:

  • Chlorine Substitution: : Enhances its binding affinity and specificity.

  • Sugar Moiety: : Provides distinct pharmacokinetic properties.

Similar Compounds

  • Adenosine: : A naturally occurring purine nucleoside.

  • Vidarabine: : An antiviral drug used in the treatment of herpes simplex virus.

  • Fludarabine: : A chemotherapeutic agent used in the treatment of chronic lymphocytic leukemia.

Properties

Molecular Formula

C11H13ClN4O5

Molecular Weight

316.70 g/mol

IUPAC Name

8-chloro-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C11H13ClN4O5/c1-11(20)6(18)4(2-17)21-9(11)16-7-5(15-10(16)12)8(19)14-3-13-7/h3-4,6,9,17-18,20H,2H2,1H3,(H,13,14,19)/t4-,6-,9-,11-/m1/s1

InChI Key

KJQSFPVCGDIZEY-GITKWUPZSA-N

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC=N3)N=C2Cl)CO)O)O

Canonical SMILES

CC1(C(C(OC1N2C3=C(C(=O)NC=N3)N=C2Cl)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.